molecular formula C12H18N2 B181955 4-(Piperidin-1-ylmethyl)aniline CAS No. 29608-05-7

4-(Piperidin-1-ylmethyl)aniline

Numéro de catalogue B181955
Numéro CAS: 29608-05-7
Poids moléculaire: 190.28 g/mol
Clé InChI: DRYFDUUAYSVNSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Piperidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 . It is also known by other names such as 1-(4-Aminobenzyl)piperidine and N-benzyl-4-piperidylamine .


Molecular Structure Analysis

The InChI code for 4-(Piperidin-1-ylmethyl)aniline is InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 . The Canonical SMILES is C1CCN(CC1)CC2=CC=C(C=C2)N .


Physical And Chemical Properties Analysis

4-(Piperidin-1-ylmethyl)aniline is a brown crystalline powder . It has a molecular weight of 190.28 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 2 .

Applications De Recherche Scientifique

  • Antihypertensive Activity :

    • A study conducted in 1983 investigated the antihypertensive activity of compounds including structures similar to 4-(Piperidin-1-ylmethyl)aniline. The most active compound in their study showed potential for both central and peripheral mechanisms in controlling blood pressure (Clark et al., 1983).
  • Anticancer Properties :

    • A 2018 study synthesized derivatives of 4-(Piperidin-1-ylmethyl)aniline and evaluated their antiproliferative effects against various human cancer cell lines. Some derivatives exhibited considerable growth inhibition, suggesting potential in cancer treatment (Harishkumar et al., 2018).
  • Molecular Structure Studies :

    • In 2021, researchers synthesized and analyzed new compounds incorporating pyrazole/piperidine/aniline moieties. They conducted comprehensive molecular structure investigations, which could have implications for the design of new materials and drugs (Shawish et al., 2021).
  • Pharmaceutical Intermediate Synthesis :

    • A study in 2002 developed an efficient synthesis method for a compound closely related to 4-(Piperidin-1-ylmethyl)aniline, which is key in the synthesis of new generation narcotic analgesics (Kiricojevic et al., 2002).
  • Development of HIV-1 NNRTIs :

    • In 2014, research on novel N-arylmethyl substituted piperidine-linked aniline derivatives, including structures similar to 4-(Piperidin-1-ylmethyl)aniline, showed promising anti-HIV activity. This indicates potential applications in the treatment of HIV (Zhang et al., 2014).
  • Corrosion Inhibition :

    • A 2011 study explored the effectiveness of certain piperidine derivatives in inhibiting corrosion of metals in natural sea water, demonstrating the potential of these compounds in material sciences (Xavier & Nallaiyan, 2011).
  • Synthesis of Spirosubstituted Piperidines :

    • In 2008, researchers found that a three-component condensation involving compounds similar to 4-(Piperidin-1-ylmethyl)aniline can lead to the formation of spirosubstituted piperidines, which are valuable in medicinal chemistry (Kozlov & Kadutskii, 2008).
  • Histamine H3 Receptor Antagonists :

    • A 2006 study developed novel histamine H3 receptor antagonists based on a scaffold involving 4-[(1H-imidazol-4-yl)methyl]piperidine, showing the significance of such structures in developing new pharmacological agents (Vaccaro et al., 2006).

Safety And Hazards

4-(Piperidin-1-ylmethyl)aniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Propriétés

IUPAC Name

4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFDUUAYSVNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357165
Record name 4-(piperidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylmethyl)aniline

CAS RN

29608-05-7
Record name 4-(piperidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidin-1-ylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 0.22 g (1.0 mmol, 1.0 eq.) of 1-(4-nitrobenzyl)piperidine (I-27) in 20 mL of THF was added ˜30 mg of Raney Nickel. The reaction mixture was stirred under at room temperature under 1 atm. of hydrogen for 12 h. The reaction mixture was through Celite® and the solvent removed in vacuo to provide 4-(piperidin-1-ylmethyl)benzenamine (I-28).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In ethanol (50 ml) was dissolved 1-(4-nitrobenzyl)piperidine (6.41 g), and 10% dried palladium on carbon (0.33 g) was added to the mixture. Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 24 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was recrystallized from hexane to give 1-(4-aminobenzyl)piperidine (1.01 g) as pale yellow crystals.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

37.0 g of 4-(piperidin-1-yl-methyl)-nitrobenzene are dissolved in 300 ml of methanol, 8.0 g of Raney nickel are added and the mixture is hydrogenated for 85 minutes with 3 bars of hydrogen at room temperature. The catalyst is filtered off and the filtrate is evaporated down.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-ylmethyl)aniline
Reactant of Route 2
4-(Piperidin-1-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Piperidin-1-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Piperidin-1-ylmethyl)aniline
Reactant of Route 5
4-(Piperidin-1-ylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Piperidin-1-ylmethyl)aniline

Citations

For This Compound
6
Citations
G Patel, NE Roncal, PJ Lee, SE Leed, J Erath… - academia.edu
General Procedures. All starting materials were obtained commercially from Aldrich, Inc, or Fisher Scientific and were used without further purification. Reaction solvents were purified …
Number of citations: 3 www.academia.edu
L Tang, L Zhao, L Hong, F Yang, R Sheng… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 3-substituted-indole derivatives with a benzyl tertiary amino moiety were designed, synthesized and evaluated as H 3 receptor antagonists and free radical scavengers …
Number of citations: 19 www.sciencedirect.com
L Marek, J Vana, J Svoboda, M Svobodova… - Synthesis, 2023 - thieme-connect.com
Novel synthetic strategy involving the Eschenmoser coupling reaction of 4-bromoisoquinoline-1,3(2H,4H)-diones with substituted thioformanilides, thioacetanilides and thiobenzanilides …
Number of citations: 0 www.thieme-connect.com
Z Luo, L Liang, J Sheng, Y Pang, J Li, L Huang… - Bioorganic & medicinal …, 2014 - Elsevier
A series of ebselen derivatives were designed, synthesised and evaluated as inhibitors of cholinesterases (ChEs) and glutathione peroxidase (GPx) mimics. Most of the compounds …
Number of citations: 66 www.sciencedirect.com
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk
G Patel, NE Roncal, PJ Lee, SE Leed, J Erath… - …, 2014 - pubs.rsc.org
Hesperadin, an established human Aurora B inhibitor, was tested against cultures of Trypanosoma brucei, Leishmania major, and Plasmodium falciparum, and was identified to be a …
Number of citations: 54 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.